Farnesyltransferase inhibitors (FTIs) are a class of anticancer agents that target the post-translational modification of proteins, particularly those involved in the Ras signaling pathway. These inhibitors have been developed in response to the discovery that certain proteins, such as the Ras oncoproteins, require farnesylation for their oncogenic activity. FTIs have shown promise in preclinical studies, demonstrating the ability to inhibit tumor growth and exhibiting low toxicity in murine models12356.
FTIs, including FTase Inhibitor II, function by selectively inhibiting the enzyme farnesyl protein transferase (FPTase), which catalyzes the attachment of a farnesyl group to the cysteine residue of target proteins. This farnesylation is crucial for the proper localization and function of these proteins within the cell. By blocking this process, FTIs prevent the activation of Ras and other related proteins, leading to impaired cell proliferation and potential reversal of the transformed phenotype235.
Interestingly, the antineoplastic effects of FTIs are not limited to the inhibition of Ras proteins. Studies have identified other key proteins, such as RhoB and proteins involved in endosomal trafficking, as critical targets affected by FTIs. For instance, RhoB, an endosomal Rho protein, is implicated in receptor trafficking and is affected by FTase inhibition, leading to tumor cell growth blockade345. Additionally, FTIs have been found to inhibit Rab geranylgeranyl transferase (RabGGT), which is involved in endosomal function and apoptosis, further validating the multifaceted mechanism of action of these inhibitors4.
FTIs have shown significant potential in the treatment of various types of cancer. They have been reported to cause enhanced mitotic sensitivity to taxol and epothilones, suggesting a synergistic effect when combined with other cytotoxic antineoplastic drugs1. The inhibitors have also demonstrated the ability to block both anchorage-dependent and -independent growth of human tumor cell lines, including those with wild-type Ras, indicating their broad antitumor activity2. Clinical trials have further explored the efficacy of FTIs in hematologic malignancies, with some agents showing promising results and a favorable toxicity profile9.
FTIs induce apoptosis in Ras-transformed cells, particularly when substratum attachment is denied. This suggests that FTIs may revert transformed cells to a state where cell-substratum attachment is crucial for survival, thereby inducing apoptosis in detached cells8. The involvement of FTIs in cell cycle regulation has also been highlighted, with the identification of a cell cycle gene cluster up-regulated by FTI treatment7.
Beyond their antineoplastic properties, FTIs may have therapeutic potential in non-cancerous diseases. For example, they have been proposed as possible treatments for inflammatory conditions and diseases involving abnormal cell proliferation, such as diabetic retinopathy and macular degeneration5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: